![molecular formula C9H6F3NO3 B569037 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid CAS No. 69066-42-8](/img/structure/B569037.png)

2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

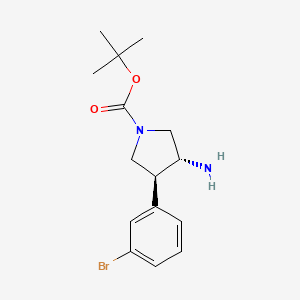

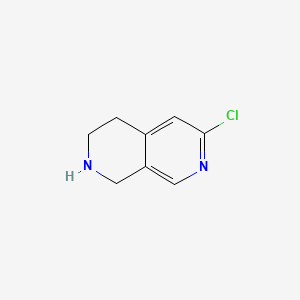

“2-Oxo-2-[4-(trifluoromethyl)anilino]acetic acid” is a chemical compound with the CAS Number: 79478-02-7 . It has a molecular weight of 218.13 . The IUPAC name for this compound is oxo [4- (trifluoromethyl)phenyl]acetic acid .

Molecular Structure Analysis

The InChI code for “2-Oxo-2-[4-(trifluoromethyl)anilino]acetic acid” is 1S/C9H5F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4H, (H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

The compound is stored at ambient temperature .Aplicaciones Científicas De Investigación

Chemical Synthesis Enhancements

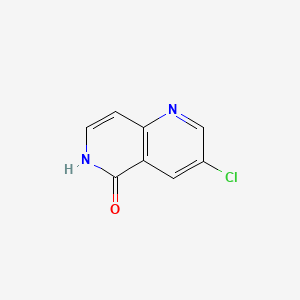

Improved Synthesis of Quinolinones : Research by Marull, Lefebvre, and Schlosser (2004) demonstrated that condensation of anilines with Et 4,4,4-trifluoroacetoacetate, a process relevant to the synthesis of compounds like 2-Oxo-2-[4-(trifluoromethyl)anilino]acetic acid, can lead to the formation of 4-(trifluoromethyl)-2-quinolinones. This method, known as the "watering protocol," highlights an advanced approach to synthesize structurally complex quinolinones efficiently Marc Marull, O. Lefebvre, M. Schlosser, 2004.

Activation of Anilides for Acetoxylation : A study by Wang, Yuan, and Wu (2008) explored the direct ortho-acetoxylation of anilides, leveraging palladium-catalyzed sp2 C-H bond oxidative activation. This research has implications for the functionalization of anilines, which are structurally related to 2-Oxo-2-[4-(trifluoromethyl)anilino]acetic acid, offering insights into novel pathways for chemical modification and synthesis Guan‐Wu Wang, Tingting Yuan, Xue‐Liang Wu, 2008.

Material Science and Catalysis

- Superparamagnetic Nanoparticle Catalysis : Zhang et al. (2009) reported the use of Fe3O4 magnetic nanoparticles for the catalytic oxidation of phenolic and aniline compounds. This study underscores the potential for using related compounds in the degradation of environmental pollutants, where 2-Oxo-2-[4-(trifluoromethyl)anilino]acetic acid derivatives could play a role in the synthesis or modification of such catalytic systems Shengxiao Zhang, Xiaoli Zhao, Hongyun Niu, Yali Shi, Yaqi Cai, G. Jiang, 2009.

Advanced Materials

- Polyaniline Synthesis : An investigation by Stejskal, Sapurina, Trchová, and Konyushenko (2008) into the oxidation of aniline highlighted the formation of conducting polyaniline nanogranules, nanotubes, and nonconducting oligoaniline microspheres. This research illustrates the versatility of aniline derivatives, closely related to the target compound, in creating materials with varied electrical properties and potential applications in electronics J. Stejskal, I. Sapurina, M. Trchová, E. N. Konyushenko, 2008.

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been noted to interact with peroxisome proliferator-activated receptors .

Biochemical Pathways

The compound may be involved in the synthesis of isocyanates, which are important in polymer chemistry, herbicides, and crop-protecting agents .

Result of Action

Similar compounds have shown to play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .

Propiedades

IUPAC Name |

2-oxo-2-[4-(trifluoromethyl)anilino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO3/c10-9(11,12)5-1-3-6(4-2-5)13-7(14)8(15)16/h1-4H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZYVQMWEBADID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.